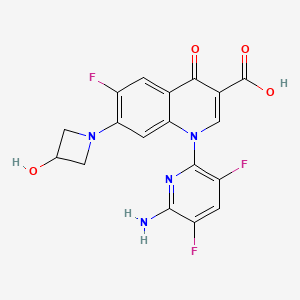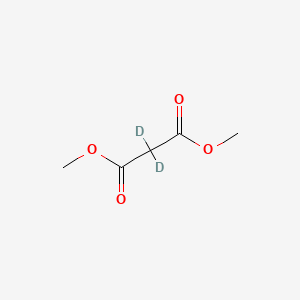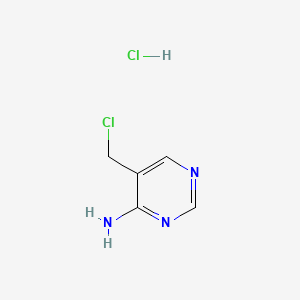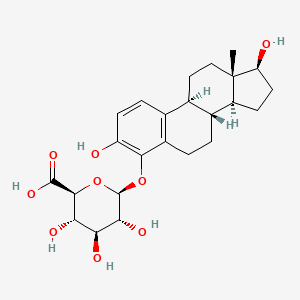
4-Hydroxyestradiol 4-O-beta-D-Glucuronide Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxyestradiol 4-O-beta-D-Glucuronide Sodium Salt is a metabolite of estradiol, a form of estrogen. This compound is significant in biomedical research, particularly in the study of hormone-related ailments. It is a glucuronide conjugate of 4-hydroxyestradiol, which is an endogenous catechol estrogen and a minor metabolite of estradiol .
Vorbereitungsmethoden
The preparation of 4-Hydroxyestradiol 4-O-beta-D-Glucuronide Sodium Salt involves synthetic routes that include the glucuronidation of 4-hydroxyestradiol. This process typically requires the use of glucuronosyltransferase enzymes or chemical glucuronidation agents under specific reaction conditions. Industrial production methods may involve the use of bioreactors for enzyme-catalyzed reactions to ensure high yield and purity .
Analyse Chemischer Reaktionen
4-Hydroxyestradiol 4-O-beta-D-Glucuronide Sodium Salt can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones, which are reactive species that can further participate in redox cycling.
Reduction: The compound can be reduced back to its parent compound, 4-hydroxyestradiol.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
4-Hydroxyestradiol 4-O-beta-D-Glucuronide Sodium Salt has several scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the quantification of estrogen metabolites.
Biology: The compound is studied for its role in estrogen metabolism and its effects on cellular processes.
Medicine: Research focuses on its potential role in hormone-related diseases, such as breast cancer, due to its estrogenic activity.
Industry: It is used in the development of diagnostic assays and therapeutic agents targeting estrogen-related pathways
Wirkmechanismus
The mechanism of action of 4-Hydroxyestradiol 4-O-beta-D-Glucuronide Sodium Salt involves its interaction with estrogen receptors. Upon binding to these receptors, it can modulate gene expression and influence various cellular pathways. The glucuronide conjugation enhances its solubility and facilitates its excretion from the body, thereby regulating its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Hydroxyestradiol 4-O-beta-D-Glucuronide Sodium Salt include:
4-Hydroxyestradiol: The parent compound, which is less soluble and has a different metabolic profile.
Estradiol-17-beta-glucuronide: Another glucuronide conjugate of estradiol, differing in the position of glucuronidation.
Estrone-3-glucuronide: A glucuronide conjugate of estrone, another estrogen metabolite. The uniqueness of this compound lies in its specific glucuronidation at the 4-hydroxy position, which influences its biological activity and metabolic fate
Eigenschaften
Molekularformel |
C24H32O9 |
|---|---|
Molekulargewicht |
464.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C24H32O9/c1-24-9-8-11-10-4-6-15(25)20(13(10)3-2-12(11)14(24)5-7-16(24)26)32-23-19(29)17(27)18(28)21(33-23)22(30)31/h4,6,11-12,14,16-19,21,23,25-29H,2-3,5,7-9H2,1H3,(H,30,31)/t11-,12-,14+,16+,17+,18+,19-,21+,23-,24+/m1/s1 |
InChI-Schlüssel |
YQYZVYZSWJLJHS-WJXPAFDLSA-N |
Isomerische SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC5C(C(C(C(O5)C(=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


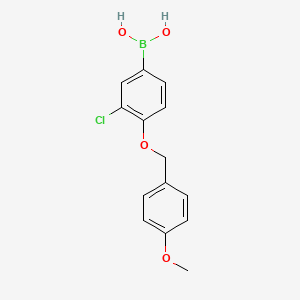
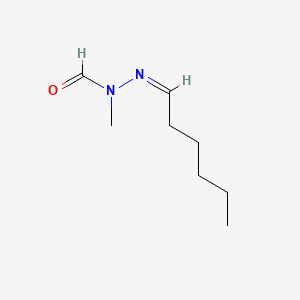
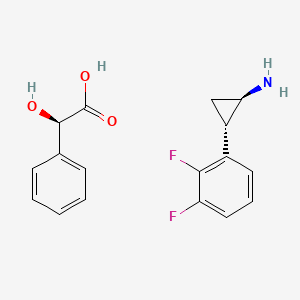
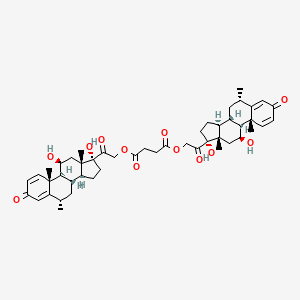
![copper;benzylsulfanyl-[(Z)-1-pyridin-2-ylethylidenehydrazinylidene]-sulfidoazanium;chloride](/img/structure/B13840354.png)
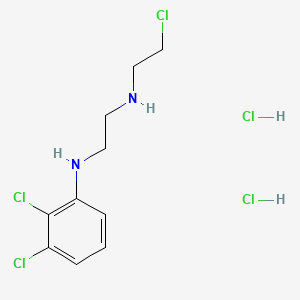
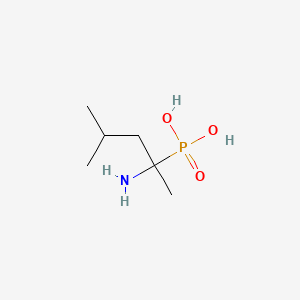
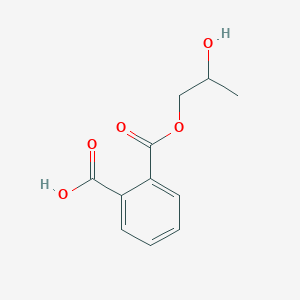
![(2R)-2,6-diamino-N-[2-[4-chloro-N-methyl-2-(2,3,4,5,6-pentadeuteriobenzoyl)anilino]-2-oxoethyl]hexanamide](/img/structure/B13840373.png)


